molecular formula C17H19N3O2 B2929410 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrazine CAS No. 2418732-33-7

2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrazine

Cat. No.: B2929410
CAS No.: 2418732-33-7
M. Wt: 297.358
InChI Key: DLNBRCKIGQPHII-UHFFFAOYSA-N
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Description

2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrazine is a complex organic compound characterized by its unique structure, which includes a pyrazine ring, a phenoxy group, and an aziridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrazine typically involves multiple steps, starting with the preparation of the aziridine intermediate. The aziridine can be synthesized through the reaction of cyclopropylmethylamine with an appropriate epoxide under basic conditions. This intermediate is then reacted with 4-hydroxyphenylpyrazine in the presence of a suitable base to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The aziridine moiety can be oxidized to form corresponding oxaziridines.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine moiety would yield oxaziridines, while reduction could produce various amine derivatives.

Scientific Research Applications

2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrazine involves its interaction with specific molecular targets. The aziridine moiety is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine
  • 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)benzene

Uniqueness

The uniqueness of 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrazine lies in its combination of a pyrazine ring with an aziridine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

2-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-13(1)10-20-11-14(20)12-21-15-3-5-16(6-4-15)22-17-9-18-7-8-19-17/h3-9,13-14H,1-2,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNBRCKIGQPHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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